molecular formula C14H12O B1586796 2-(2-Methylphenyl)benzaldehyde CAS No. 7111-68-4

2-(2-Methylphenyl)benzaldehyde

Cat. No.: B1586796
CAS No.: 7111-68-4
M. Wt: 196.24 g/mol
InChI Key: SEEYJCMPEVOYTF-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

They can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the electrons kick off onto the leaving group

Cellular Effects

Some benzaldehydes have been found to disrupt cellular antioxidation systems, effectively inhibiting fungal growth . It is possible that 2-(2-Methylphenyl)benzaldehyde may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzaldehydes can participate in free radical reactions . In these reactions, a free radical removes a hydrogen atom from the benzaldehyde, forming a new free radical. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

It is known that benzaldehydes can participate in various metabolic reactions . These reactions often involve multi-enzyme protein complexes, or metabolons, which enhance the pathway reactions and prevent access of competing enzymes to intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-(2-Methylphenyl)benzoic acid.

    Reduction: 2-(2-Methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of fragrances, dyes, and polymers.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the methyl group, is less sterically hindered and has different reactivity.

    2-Methylbenzaldehyde: Similar structure but with the methyl group at the meta position, leading to different chemical properties.

    4-Methylbenzaldehyde: The methyl group is at the para position, affecting the compound’s electronic and steric properties.

Uniqueness: 2-(2-Methylphenyl)benzaldehyde is unique due to the ortho substitution of the methyl group, which influences its reactivity and interaction with other molecules

Properties

IUPAC Name

2-(2-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYJCMPEVOYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362667
Record name 2-(2-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7111-68-4
Record name 2-(2-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7111-68-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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